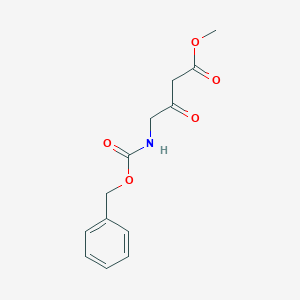

Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate

Description

Properties

IUPAC Name |

methyl 3-oxo-4-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-18-12(16)7-11(15)8-14-13(17)19-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJHWQHYAQUXCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509394 | |

| Record name | Methyl 4-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82961-77-1 | |

| Record name | Methyl 4-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate (CAS 82961-77-1)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document compiles available data and representative methodologies. Predicted data is used where experimental values are not publicly available and is noted accordingly. Researchers should validate all information through experimental means.

Introduction

Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate is a key synthetic intermediate widely utilized in medicinal chemistry and drug development.[1][2] Structurally, it is a β-keto ester featuring an N-protected amino group. This arrangement of functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly modified amino acids and heterocyclic compounds that are scaffolds for bioactive molecules.[2] The carbobenzyloxy (Cbz) group serves as a robust, yet removable, protecting group for the amine, allowing for selective transformations at other positions of the molecule.

Physicochemical Properties

Precise experimental data for this compound is not widely published. The following table summarizes key identifiers and includes predicted values for its physical properties based on closely related analogs.

| Property | Value | Source(s) |

| CAS Number | 82961-77-1 | [3][4] |

| Molecular Formula | C₁₃H₁₅NO₅ | |

| Molecular Weight | 265.26 g/mol | |

| Appearance | Powder or liquid | [1] |

| Purity (Typical) | ≥95-98% | [1][5] |

| Boiling Point | 391.4 ± 35.0 °C (at 760 Torr) (Predicted) | [1] |

| Density | 1.201 ± 0.06 g/cm³ (at 25 °C) (Predicted) | [1] |

| Solubility | Data not available | [5][6] |

| Storage Conditions | Store sealed in a dry place at room temperature or 2-8°C | [7] |

Note: Predicted values are for the N-methylated analog (CAS 2943045-45-0) and should be used as estimates only.

Spectroscopic Data (Representative)

Experimental spectra for this specific compound are not publicly available.[3] The following table presents expected ¹H and ¹³C NMR chemical shifts based on the analysis of its chemical structure and data from analogous compounds. The actual spectra should be determined experimentally in a suitable deuterated solvent (e.g., CDCl₃).

Table 2: Expected ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.35 | m | 5H | C₆H ₅- (Cbz Phenyl) |

| ~ 5.40 | br s | 1H | -NH - |

| ~ 5.15 | s | 2H | -O-CH ₂-Ph (Cbz) |

| ~ 4.10 | d | 2H | CH ₂(4) - NH-Cbz |

| ~ 3.75 | s | 3H | -O-CH ₃ (Methyl Ester) |

| ~ 3.50 | s | 2H | CH ₂(2) - C=O |

Table 3: Expected ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~ 201.0 | C =O (3) (Ketone) |

| ~ 167.0 | C =O (1) (Ester) |

| ~ 156.0 | C =O (Urethane) |

| ~ 136.0 | C -Ar (Cbz Quaternary) |

| ~ 128.5 | C H-Ar (Cbz) |

| ~ 128.0 | C H-Ar (Cbz) |

| ~ 67.0 | -O-C H₂-Ph (Cbz) |

| ~ 52.5 | -O-C H₃ (Methyl Ester) |

| ~ 49.5 | C H₂(4) - NH-Cbz |

| ~ 49.0 | C H₂(2) - C=O |

Experimental Protocols

Representative Synthesis via Crossed Claisen Condensation

The synthesis of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate is typically achieved via a crossed Claisen condensation.[8][9] This involves the reaction of the enolate of methyl acetate with a suitable N-Cbz protected glycine ester, such as methyl N-(((benzyloxy)carbonyl)amino)acetate.

Reaction Scheme:

-

Step 1 (Enolate Formation): Methyl acetate is treated with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) at low temperature to form the corresponding lithium enolate.

-

Step 2 (Condensation): The enolate solution is then added to a solution of methyl N-(((benzyloxy)carbonyl)amino)acetate. The enolate acts as a nucleophile, attacking the ester carbonyl of the amino acid derivative.

-

Step 3 (Workup & Purification): The reaction is quenched with an acidic solution, followed by extraction, washing, and purification by column chromatography.

Detailed Methodology:

-

Apparatus Setup: A three-necked, round-bottomed flask is oven-dried, assembled while hot, and allowed to cool under a stream of dry nitrogen or argon. It is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

-

Enolate Generation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath. Diisopropylamine (1.2 equivalents) is added, followed by the slow, dropwise addition of n-butyllithium (1.1 equivalents). The solution is stirred for 30 minutes at -78 °C to generate LDA. Methyl acetate (1.1 equivalents), dissolved in anhydrous THF, is then added dropwise, maintaining the temperature at -78 °C. The mixture is stirred for an additional 45-60 minutes to ensure complete enolate formation.

-

Condensation Reaction: A solution of methyl N-(((benzyloxy)carbonyl)amino)acetate (1.0 equivalent) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-3 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Reaction Quench: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted three times with ethyl acetate. The organic layers are combined.

-

Washing: The combined organic phase is washed sequentially with 1M hydrochloric acid, a saturated aqueous sodium bicarbonate solution, and finally with brine.[10]

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure product.

Visualized Workflows and Relationships

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound as described in the protocol above.

Caption: General workflow for synthesis via Claisen condensation.

Role as a Synthetic Intermediate

This compound is not an active pharmaceutical ingredient itself but serves as a critical precursor. The β-keto ester moiety allows for further chemical manipulations, such as reduction of the ketone to a hydroxyl group, which generates a chiral center, or decarboxylation to form γ-amino acids.

Caption: Role as a versatile intermediate in drug development.

References

- 1. methyl 4-(((benzyloxy)carbonyl)(methyl)amino)-3-oxobutanoate CAS#: 2943045-45-0 [m.chemicalbook.com]

- 2. indiamart.com [indiamart.com]

- 3. 82961-77-1|Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate|BLD Pharm [bldpharm.de]

- 4. Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate - 楚肽生物科技 [apeptides.com]

- 5. aksci.com [aksci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. chembk.com [chembk.com]

- 8. Claisen condensation - Wikipedia [en.wikipedia.org]

- 9. 8.2 Other types of Claisen Condensation – Organic Chemistry II [kpu.pressbooks.pub]

- 10. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide: Physicochemical Properties of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Properties

Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate, also known as N-Cbz-4-amino-3-oxobutanoic acid methyl ester, is a beta-keto ester derivative containing a benzyloxycarbonyl (Cbz) protected amine. This structure makes it a versatile building block in the synthesis of more complex molecules.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 82961-77-1 | [1] |

| Molecular Formula | C₁₃H₁₅NO₅ | [1] |

| Molecular Weight | 265.26 g/mol | [1] |

| Appearance | Solid, Powder or liquid | [2] |

| Melting Point | 53.5-55.0 °C | |

| Boiling Point | 379-449 °C at 760 mmHg | [3] |

| Purity | Typically ≥95% - 98% | [2][3] |

| Storage | Store in a cool, dry place. Sealed in dry, room temperature. | [2][4] |

Note: Some properties like appearance may vary depending on the supplier and purity.

Synthesis and Experimental Protocols

A general procedure for the synthesis of a related compound, ethyl 4-(benzyloxy)-3-oxobutanoate, involves the reaction of benzyl alcohol with a sodium hydride suspension in THF, followed by the addition of ethyl 4-chloroacetoacetate. This suggests that a similar nucleophilic substitution or condensation reaction could be employed for the synthesis of the target molecule.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate.

Analytical Data

Detailed, experimentally-derived spectral data (NMR, IR, Mass Spectrometry) for Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate is not publicly available in the searched resources. However, based on its chemical structure, expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Signals corresponding to the methyl ester protons, methylene protons adjacent to the carbonyl and amine groups, the benzylic protons of the Cbz group, and the aromatic protons of the phenyl ring. |

| ¹³C NMR | Resonances for the ester carbonyl carbon, the ketone carbonyl carbon, the methyl carbon of the ester, methylene carbons, the benzylic carbon, and the aromatic carbons. |

| FTIR (cm⁻¹) | Characteristic absorption bands for N-H stretching, C=O stretching (ketone and ester), C-N stretching, and aromatic C-H and C=C stretching. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight (265.26 g/mol ) and fragmentation patterns characteristic of the loss of the Cbz group, methoxy group, and other fragments. |

Applications in Drug Development and Research

As a functionalized β-keto ester, Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate serves as a valuable intermediate in organic synthesis. The presence of the ketone, ester, and protected amine functionalities allows for a variety of chemical transformations, making it a useful building block for the synthesis of more complex molecules, including pharmaceutical intermediates and bioactive compounds. The Cbz protecting group is stable under various reaction conditions but can be readily removed, providing access to the free amine for further derivatization.

Currently, there is no specific information in the public domain linking this compound to defined signaling pathways or detailing its use in specific experimental workflows within drug discovery. Its primary role appears to be that of a versatile synthetic intermediate.

Logical Relationship for Synthetic Utility:

Caption: Synthetic utility of the title compound leading to complex molecules.

Safety Information

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling chemical reagents should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area.

References

- 1. 82961-77-1 | Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate | Aryls | Ambeed.com [ambeed.com]

- 2. tianfeng12.lookchem.com [tianfeng12.lookchem.com]

- 3. 82961-77-1 Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate AKSci 2817AC [aksci.com]

- 4. 82961-77-1|Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide on Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular structure and properties of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate, a compound of interest in various research and development applications.

Molecular Structure and Properties

Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate is a chemical compound identified by the CAS number 82961-77-1.[1][2][3][4][5][6][7] Its molecular structure consists of a butanoate backbone with a methyl ester at one end. At the third carbon position, there is a keto group, and at the fourth carbon, an amino group is attached, which is protected by a benzyloxycarbonyl (Cbz) group.

The presence of these functional groups, including an ester, a ketone, and a carbamate, makes it a versatile intermediate in organic synthesis. The benzyloxycarbonyl protecting group is particularly notable as it is widely used in peptide synthesis and can be removed under specific conditions.

Quantitative Molecular Data

The key quantitative data for Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate are summarized in the table below for easy reference and comparison.

| Parameter | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₅ | [1][2][3][5] |

| Molecular Weight | 265.26 g/mol | [1][2][3][5] |

| IUPAC Name | methyl 4-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate | [4] |

| CAS Number | 82961-77-1 | [1][2][3][4][5][6][7] |

| Melting Point | 53.5-55.0 °C | [4] |

| Boiling Point | 414.4±35.0 °C at 760 mmHg | [4] |

| InChI Key | DGJHWQHYAQUXCK-UHFFFAOYSA-N | [4] |

Structural Representation

To visualize the logical relationship of the core functional groups within the molecule, the following diagram is provided.

This guide is intended for informational purposes for a technical audience. For experimental protocols and detailed methodologies, please refer to specific peer-reviewed publications and established laboratory manuals.

References

- 1. 82961-77-1 Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate AKSci 2817AC [aksci.com]

- 2. 1pchem.com [1pchem.com]

- 3. 82961-77-1|Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate|BLD Pharm [bldpharm.com]

- 4. Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate | 82961-77-1 [sigmaaldrich.com]

- 5. aksci.com [aksci.com]

- 6. Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate, CasNo.82961-77-1 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]

- 7. 82961-77-1|Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate|BLD Pharm [fr.bldpharm.com]

A Technical Guide to the Spectral Data of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate (CAS No. 82961-77-1) is a functionalized β-ketoester of interest in organic synthesis, potentially serving as a versatile building block for more complex molecules, including pharmaceuticals and other biologically active compounds. Its structure incorporates a carbamate protecting group, a ketone, and an ester, making a thorough understanding of its spectral characteristics crucial for its synthesis, purification, and characterization. This technical guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of experimentally acquired spectra in the public domain, this guide focuses on predicted data derived from the analysis of its chemical structure, supplemented with detailed, generalized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate. These predictions are based on established principles of spectroscopic interpretation and computational models.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.40 | Multiplet | 5H | Phenyl-H (C₆H₅) |

| ~5.60 | Broad Singlet | 1H | N-H |

| ~5.15 | Singlet | 2H | Benzyl-CH₂ (O-CH₂-Ph) |

| ~4.10 | Singlet | 2H | H-4 (NH-CH₂) |

| ~3.75 | Singlet | 3H | Methyl Ester-CH₃ (O-CH₃) |

| ~3.50 | Singlet | 2H | H-2 (CO-CH₂) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~201.0 | C-3 (Ketone C=O) |

| ~167.0 | Ester C=O |

| ~156.0 | Carbamate C=O |

| ~136.0 | Phenyl C (quaternary) |

| ~128.5 | Phenyl CH |

| ~128.2 | Phenyl CH |

| ~128.0 | Phenyl CH |

| ~67.5 | Benzyl-CH₂ |

| ~52.5 | Methyl Ester-CH₃ |

| ~50.0 | C-4 |

| ~49.0 | C-2 |

Table 3: Predicted IR Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Broad | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1745 | Strong | Ester C=O Stretch |

| ~1715 | Strong | Ketone C=O Stretch |

| ~1690 | Strong | Carbamate C=O Stretch |

| ~1520 | Medium | N-H Bend |

| ~1250 | Strong | C-O Stretch (Ester/Carbamate) |

| ~700-750 | Strong | Aromatic C-H Bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

| m/z | Ion |

| 280.1134 | [M+H]⁺ |

| 302.0953 | [M+Na]⁺ |

| 559.2190 | [2M+H]⁺ |

| 581.2009 | [2M+Na]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR, IR, and MS data, applicable to compounds such as Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).

-

Employ a standard single-pulse experiment with a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds to allow for adequate T1 relaxation.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 220 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

-

Employ a pulse angle of 30 degrees and a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat (for oils): Place a small drop of the compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Thin Film (for solids): Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or chloroform). Cast a thin film onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely.

-

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal/salt plate) to subtract atmospheric and instrumental interferences.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the positions, shapes, and intensities of the absorption bands to identify functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition (ESI+):

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Apply a positive voltage to the ESI needle (e.g., 3-5 kV) to generate positively charged ions.

-

Optimize source parameters such as nebulizing gas flow, drying gas flow, and temperature to achieve a stable spray and maximize the ion signal.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000).

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) and any significant fragment ions. The accurate mass measurement from a high-resolution instrument can be used to confirm the elemental composition.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthetic organic compound like Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate.

Caption: General workflow for compound characterization.

Logical Relationship of Spectroscopic Data

This diagram shows how the different types of spectral data provide complementary information to confirm the structure of the target molecule.

Caption: Complementary nature of spectral data.

A Technical Guide to Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate, a key building block in synthetic organic chemistry. This document details commercial suppliers, experimental protocols for its synthesis and purification, and its application in peptide synthesis.

Commercial Availability

Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate (CAS No. 82961-77-1) is available from a variety of commercial suppliers. The following table summarizes key quantitative data from a selection of these suppliers to facilitate comparison.

| Supplier | Purity | Available Quantities | Price (USD) |

| AKSci | ≥ 95% | 1g, 5g | $163 (1g) |

| Shanghai Finebiotech Co., Ltd. | ≥ 98% | Inquire | Inquire |

| Symax Laboratories Private Limited | Inquire | Per Kg | ₹10,000/Kg |

| BLDpharm | Inquire | Inquire | Inquire |

| Angene | ≥ 95% | 5g, 10g, 25g, 50g, 100g | Inquire |

Synthesis and Purification Protocols

The synthesis of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate is a multi-step process that requires careful control of reaction conditions. The following protocols are based on established synthetic methodologies for similar compounds and can be adapted for the target molecule.

Experimental Protocol: Synthesis of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate

This procedure involves the reaction of an N-Cbz protected amino acid with a methyl ester. A general procedure is outlined below, adapted from related syntheses.[1][2]

Materials:

-

N-benzyloxycarbonyl-L-aspartic acid β-methyl ester

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (2.0 M in heptane/THF/ethylbenzene)

-

Methyl acetate

-

10% aqueous citric acid solution

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

n-Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve N-benzyloxycarbonyl-L-aspartic acid β-methyl ester (1 equivalent) in anhydrous THF.

-

Cool the solution to -45°C in a dry ice/acetone bath.

-

To this solution, slowly add a 2.0 M solution of lithium diisopropylamide (LDA) (2 equivalents) while maintaining the temperature between -40°C and -45°C.

-

After the addition of LDA is complete, add a solution of methyl acetate (1.2 equivalents) in anhydrous THF dropwise, ensuring the temperature remains below -40°C.

-

Stir the reaction mixture at -50°C for 30 minutes after the addition is complete.

-

Quench the reaction by adding a 10% aqueous citric acid solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers and wash sequentially with 10% citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Column Chromatography

The crude product can be purified by silica gel column chromatography to yield pure Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate.[2][3]

Materials:

-

Crude Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate

-

Silica gel (for flash chromatography)

-

n-Hexane

-

Ethyl acetate

-

Thin Layer Chromatography (TLC) plates

-

Appropriate visualization agent for TLC (e.g., UV light, potassium permanganate stain)

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.

-

Carefully load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a solvent system of n-hexane and ethyl acetate. A gradient elution, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity, is recommended.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to obtain the purified Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate.

Application in Peptide Synthesis

Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate is a valuable building block in solid-phase peptide synthesis (SPPS), a widely used technique for the stepwise assembly of peptides. The benzyloxycarbonyl (Cbz or Z) group serves as a temporary protecting group for the amine functionality, which can be removed under specific conditions to allow for the coupling of the next amino acid in the sequence.

The general workflow for incorporating an amino acid using this protecting group strategy in SPPS is depicted below.

This workflow illustrates the core steps of SPPS where the protected amino acid is coupled to the growing peptide chain on the solid support. The benzyloxycarbonyl protecting group is then removed to allow for the addition of the subsequent amino acid. This cycle of coupling and deprotection is repeated until the desired peptide sequence is synthesized.

References

Technical Guide: Material Safety of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate (CAS No. 82961-77-1). The information is intended to guide laboratory practices, ensuring the safe handling, storage, and disposal of this compound.

Chemical and Physical Properties

Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate is a solid at room temperature.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 82961-77-1 | [1][2] |

| Molecular Formula | C13H15NO5 | [2] |

| Molecular Weight | 265.26 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 53.5-55.0 °C | [1] |

| Boiling Point | 379-449°C at 760 mmHg | [2] |

| Purity | ≥95% | [2] |

Hazard Identification and Safety Information

This compound is classified as hazardous. The following table summarizes the GHS hazard classifications and precautionary statements.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[1] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation.[1] |

| Acute Oral Toxicity | GHS07 | Warning | H302: Harmful if swallowed.[1] |

Precautionary Statements:

A comprehensive list of precautionary statements is provided below for safe handling and emergency response.

| Category | Precautionary Statement Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |

| P264 | Wash skin thoroughly after handling.[1] | |

| P270 | Do not eat, drink or smoke when using this product.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |

| P330 | Rinse mouth.[1] | |

| Storage | P405 | Store locked up.[1] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

General Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls:

-

All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

-

Body Protection: A laboratory coat should be worn at all times.

Hygiene Measures:

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

First Aid Measures

In case of exposure, follow these first-aid guidelines:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Storage

Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Long-term storage in a cool, dry place is recommended.[2]

Disposal

Disposal of this compound and its containers must be in accordance with local, state, and federal regulations. It should be treated as hazardous waste.

General Disposal Protocol for Carbamate Compounds:

-

Waste Collection: Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and clearly marked as "Hazardous Waste."

-

Segregation: Do not mix with other waste streams unless compatibility is confirmed.

-

Spill Management: In case of a spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Collect the absorbed material and place it in the hazardous waste container.

-

Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste disposal facility.

Synthesis Protocol Overview

The synthesis of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate can be achieved through the reaction of an N-benzyloxycarbonyl-protected amino acid with an enolate of an acetate. A general procedure is outlined below.

Materials:

-

N-benzyloxycarbonyl-protected amino acid methyl ester

-

Lithium diisopropylamide (LDA)

-

tert-Butyl acetate

-

Anhydrous tetrahydrofuran (THF)

-

Citric acid solution

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In an argon atmosphere, a solution of LDA in a suitable solvent is dissolved in anhydrous THF and cooled to -45°C.

-

A solution of tert-butyl acetate in THF is added dropwise while maintaining the temperature between -40°C and -45°C.

-

The resulting solution is stirred at -50°C for 30 minutes.

-

A solution of the N-benzyloxycarbonyl-protected amino acid methyl ester is added dropwise, maintaining the temperature between -40°C and -45°C.

-

After the addition is complete, the reaction temperature is raised to -5°C and stirred for several hours.

-

The reaction is quenched by the addition of a citric acid solution.

-

The mixture is extracted with ethyl acetate. The organic layers are combined and washed sequentially with citric acid solution, saturated sodium chloride solution, saturated sodium bicarbonate solution, and again with saturated sodium chloride solution.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography.

Toxicological Information

Currently, no specific acute toxicity data is available for this product. The hazard assessment is based on the classification of similar compounds. Handle with care and avoid all routes of exposure.

Stability and Reactivity

-

Reactivity: No information available.

-

Chemical Stability: Stable under normal conditions.

-

Conditions to Avoid: Incompatible products.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: No information available.

-

Hazardous Polymerization: Does not occur.

This technical guide is intended for use by qualified individuals trained in handling hazardous chemicals. The information provided is based on currently available data and should be used as a supplement to, not a replacement for, professional judgment and institutional safety protocols.

References

An In-Depth Technical Guide to Cbz-Protected Beta-Keto Esters in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-protected β-keto esters are pivotal intermediates in modern organic synthesis, particularly within the pharmaceutical industry. The strategic placement of a ketone at the β-position to an ester grants these molecules a unique reactivity profile, making them versatile precursors for a wide array of complex molecular architectures. The presence of the carbobenzyloxy (Cbz) protecting group on an amino functionality, often at the γ-position, renders these building blocks especially valuable in the synthesis of peptidomimetics and other nitrogen-containing bioactive compounds. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of Cbz-protected β-keto esters, with a focus on their role in drug development.

Core Synthesis Methodology: The Mixed Claisen Condensation

The most common and efficient method for the synthesis of γ-amino-β-keto esters is the mixed Claisen condensation. This reaction involves the acylation of an enolate of an ester with a different ester. To achieve a selective reaction and avoid a complex mixture of products, one of the esters should not have enolizable α-hydrogens, thus serving exclusively as the acylating agent. In the context of Cbz-protected β-keto esters, an N-Cbz-α-amino acid ester is typically used as the acylating partner, while an ester with α-hydrogens, such as ethyl acetate, serves as the enolate precursor.

A crucial aspect of this synthesis is the choice of a strong, non-nucleophilic base to ensure complete and rapid enolate formation, thereby minimizing self-condensation of the enolizable ester. Lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are commonly employed for this purpose.

The general workflow for the synthesis of a Cbz-protected β-keto ester via a mixed Claisen condensation is depicted below:

Caption: General workflow for the synthesis of Cbz-protected β-keto esters.

Experimental Protocols

Synthesis of Ethyl N-Cbz-4-amino-3-oxobutanoate from N-Cbz-glycine Ethyl Ester

This protocol details the synthesis of a Cbz-protected γ-amino-β-keto ester via a mixed Claisen condensation.

Materials:

-

N-Cbz-glycine ethyl ester

-

Ethyl acetate

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Enolate Formation: To a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq.) dropwise. Stir the solution at this temperature for 30 minutes to generate lithium diisopropylamide (LDA). To this LDA solution, add a solution of ethyl acetate (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate of ethyl acetate.

-

Claisen Condensation: Add a solution of N-Cbz-glycine ethyl ester (1.0 eq.) in anhydrous THF to the enolate solution at -78 °C. Allow the reaction mixture to stir at -78 °C for 2 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure ethyl N-Cbz-4-amino-3-oxobutanoate.

| Compound | Starting Material | Reagents | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Ethyl N-Cbz-4-amino-3-oxobutanoate | N-Cbz-glycine ethyl ester | 1. LDA, Ethyl acetate, THF, -78 °C | 75-85 | 7.35 (m, 5H), 5.40 (br s, 1H), 5.12 (s, 2H), 4.19 (q, J=7.1 Hz, 2H), 4.10 (d, J=5.9 Hz, 2H), 3.48 (s, 2H), 1.27 (t, J=7.1 Hz, 3H) | 201.5, 167.0, 156.2, 136.4, 128.5, 128.1, 128.0, 67.1, 61.6, 50.3, 49.8, 14.1 |

Applications in Drug Development

Cbz-protected β-keto esters are highly valuable in the synthesis of protease inhibitors, a critical class of drugs for treating viral infections such as HIV and Hepatitis C.[1] The ketomethylene dipeptide isostere, a key pharmacophore in many protease inhibitors, can be readily synthesized from these intermediates.[2][3] This isostere mimics the transition state of peptide bond hydrolysis by the protease, leading to potent and selective inhibition of the enzyme.

A notable example is in the synthesis of HIV protease inhibitors. The core structure of many of these drugs contains a hydroxyethylamine or a similar transition-state isostere, which can be accessed from a γ-amino-β-keto ester precursor. For instance, the synthesis of analogs of Saquinavir, one of the first FDA-approved HIV protease inhibitors, can utilize a Cbz-protected β-keto ester intermediate.[1]

The general synthetic strategy involves the reduction of the β-keto group to a secondary alcohol, followed by further functionalization to construct the desired inhibitor scaffold. The Cbz group provides robust protection of the amine during these transformations and can be readily removed under mild hydrogenolysis conditions in the final stages of the synthesis.

The following diagram illustrates the role of a Cbz-protected β-keto ester as a key intermediate in the synthesis of a generic protease inhibitor core.

Caption: Role of Cbz-protected β-keto esters in protease inhibitor synthesis.

Conclusion

Cbz-protected β-keto esters are indispensable tools in the arsenal of synthetic chemists, particularly those engaged in drug discovery and development. Their synthesis via the mixed Claisen condensation is a reliable and scalable method. The unique combination of a reactive β-dicarbonyl system and a protected amino group allows for the construction of complex and stereochemically rich molecules, most notably the core structures of potent protease inhibitors. A thorough understanding of the synthesis and reactivity of these intermediates is crucial for the continued development of novel therapeutics.

References

- 1. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Cbz-Protected Ketomethylene Dipeptide Isosteres | Springer Nature Experiments [experiments.springernature.com]

- 3. Synthesis of cbz-protected ketomethylene dipeptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Guardian: An In-depth Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Amino Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group, a cornerstone in the edifice of synthetic organic chemistry, has been an indispensable tool for researchers since its revolutionary introduction by Max Bergmann and Leonidas Zervas in 1932.[1] Its advent enabled the controlled, stepwise assembly of amino acids, transforming the landscape of peptide synthesis.[1] Despite the development of other prominent protecting groups, the Cbz group's unique stability and distinct deprotection pathways ensure its continued relevance in modern organic synthesis and drug development.[1]

This technical guide provides a comprehensive exploration of the Cbz protecting group, covering its fundamental principles, detailed experimental protocols for its installation and removal, comparative quantitative data, and its strategic role in complex synthetic endeavors.

Core Principles of the Cbz Protecting Group

The primary function of the Cbz group is to temporarily mask the nucleophilic and basic properties of the primary and secondary amino groups of amino acids.[1][2] By converting the highly reactive amine into a significantly less reactive carbamate, the Cbz group prevents unwanted side reactions at the N-terminus during critical steps like peptide bond formation.[1]

A key feature of the Cbz group is its remarkable stability across a wide range of chemical conditions, including basic and most aqueous acidic media.[1][3] This robustness allows for synthetic manipulations at other parts of the molecule without disturbing the protected amine. However, its true elegance lies in its selective removal under specific, mild conditions, most notably catalytic hydrogenation, which preserves the integrity of the newly formed peptide bonds.[1][3] This orthogonality to other common protecting groups, such as the acid-labile Boc group and the base-labile Fmoc group, makes it a valuable component in complex synthetic strategies.[1][4][5][6]

Introduction of the Cbz Group: N-Protection

The standard method for introducing the Cbz group onto an amino acid is the Schotten-Baumann reaction , which involves the acylation of the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[3][7][8] The base, typically aqueous sodium carbonate or sodium bicarbonate, serves to neutralize the hydrochloric acid generated during the reaction.[3][9]

The reaction proceeds via a nucleophilic acyl substitution mechanism where the deprotonated amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate.[1][4] Maintaining the pH between 8 and 10 is crucial, as a lower pH can lead to decomposition of Cbz-Cl, while a higher pH may cause racemization of the amino acid.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. Protective Groups [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

- 9. Schotten-Baumann Reaction [organic-chemistry.org]

- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

An In-depth Technical Guide on the Stability and Storage of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate, a key intermediate in various synthetic applications. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and performance in research and development.

Chemical Profile

| Property | Value |

| CAS Number | 82961-77-1 |

| Molecular Formula | C₁₃H₁₅NO₅ |

| Molecular Weight | 265.26 g/mol |

| Appearance | Powder or liquid |

| Purity | Typically ≥98% |

Stability Profile

Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate possesses two main functional groups that dictate its stability: a β-keto ester and an N-benzyloxycarbonyl (Cbz) protected amine.

-

β-Keto Ester Moiety : The β-keto ester group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions. This can lead to the cleavage of the methyl ester to the corresponding carboxylic acid and subsequent decarboxylation, especially upon heating. The presence of the keto group at the β-position acidifies the α-protons, making the compound susceptible to enolization and potential side reactions.

-

N-Benzyloxycarbonyl (Cbz) Group : The Cbz protecting group is generally stable under a wide range of reaction conditions, including basic and mildly acidic media.[1][2] This robustness allows for flexibility in synthetic transformations.[1] However, it is readily cleaved by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) or under strong acidic conditions such as with HBr in acetic acid.[1]

Recommended Storage Conditions

To ensure the long-term stability and integrity of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C.[3] | Refrigeration minimizes the rate of potential degradation reactions, such as hydrolysis and decarboxylation. |

| Atmosphere | Store in a tightly closed container.[4] | Protects the compound from atmospheric moisture, which can promote hydrolysis of the ester. |

| Light | Store in a light-resistant container. | While not explicitly stated for this specific compound, compounds with aromatic rings and carbonyl groups can be sensitive to light. Protection from light is a general good practice for storing organic reagents. |

| Inert Gas | For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen). | This minimizes the risk of oxidative degradation, although the compound is not reported to be exceptionally air-sensitive. |

Potential Degradation Pathways

The primary degradation pathways for Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate are hydrolysis and decarboxylation of the β-keto ester moiety.

Caption: Potential degradation pathways of the target compound.

Experimental Protocol: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity and stability of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate over time.

Objective: To quantify the purity of the compound and detect the formation of degradation products.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or Trifluoroacetic acid)

-

Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate sample

-

Volumetric flasks and pipettes

-

Autosampler vials

Chromatographic Conditions (Example):

| Parameter | Condition |

| Column | C18 reverse-phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm (due to the benzene ring in the Cbz group) |

| Injection Volume | 10 µL |

Procedure:

-

Standard Preparation: Prepare a stock solution of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate in acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions (e.g., 0.5, 0.25, 0.125, 0.0625 mg/mL) to generate a calibration curve.

-

Sample Preparation: For a stability study, store aliquots of the compound under the desired conditions (e.g., recommended storage, elevated temperature, exposure to light). At each time point, dissolve a precisely weighed amount of the compound in acetonitrile to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Data Analysis:

-

Identify the peak corresponding to Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate based on the retention time of the standard.

-

Calculate the purity of the sample at each time point by determining the area of the main peak as a percentage of the total peak area.

-

Monitor for the appearance of new peaks, which may indicate degradation products.

-

Caption: Workflow for HPLC-based stability assessment.

By adhering to the recommended storage conditions and employing analytical techniques like HPLC to monitor purity, researchers can ensure the quality and reliability of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 81440-35-9|(R)-4-(Benzyloxy)-3-(((benzyloxy)carbonyl)amino)-4-oxobutanoic acid|BLD Pharm [bldpharm.com]

- 4. Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate, CasNo.82961-77-1 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]

Navigating the Solubility Landscape of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Expected Solubility Profile

Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate is a moderately polar molecule, featuring a methyl ester, a β-keto group, and a carbobenzyloxy (Cbz) protected amine. This combination of functional groups dictates its solubility in organic solvents. It is anticipated to exhibit good solubility in polar aprotic solvents and chlorinated solvents, moderate solubility in polar protic solvents and some non-polar aromatic solvents, and lower solubility in non-polar aliphatic solvents.

Table 1: Predicted Qualitative Solubility of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polar nature of these solvents can effectively solvate the ester and keto functionalities of the molecule. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | THF is expected to be a better solvent than diethyl ether due to its higher polarity. |

| Esters | Ethyl acetate | Moderate | As an ester itself, the compound is likely to have favorable interactions with ethyl acetate. |

| Ketones | Acetone | Moderate | The ketone functionality can interact favorably with the β-keto group of the target molecule. |

| Alcohols | Methanol, Ethanol | Moderate to Low | The presence of the non-polar benzyl and methyl groups may limit solubility in highly polar protic solvents. Hydrogen bonding capacity of alcohols can play a role. |

| Aromatic Hydrocarbons | Toluene | Moderate to Low | The benzyl group can interact favorably with the aromatic ring of toluene, but the polar functional groups may limit overall solubility. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The significant polarity of the molecule makes it unlikely to be soluble in non-polar aliphatic solvents. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following gravimetric method can be employed. This protocol is a standard procedure for determining the solubility of a solid compound in a given solvent.

Materials:

-

Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

Procedure:

-

Sample Preparation: Accurately weigh a series of vials.

-

Saturation: Add an excess amount of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate to a known volume of the selected solvent in each vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath or shaker. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The temperature should be controlled and recorded.

-

Filtration: After equilibration, carefully filter a known volume of the supernatant through a syringe filter to remove any undissolved solid. The filter should be pre-conditioned with the same solvent to avoid any loss of solute.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated in terms of mass per volume (e.g., mg/mL) or molarity.

Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of filtered solution

Table 2: Example Data Table for Reporting Quantitative Solubility

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| Hexane | 25 | [Experimental Value] | [Calculated Value] |

Synthesis and Potential Applications in Drug Development

Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate is a valuable building block in organic synthesis, particularly in the preparation of more complex molecules with potential therapeutic applications. Its β-keto ester moiety is a versatile functional group that can participate in a variety of chemical transformations.

Below is a generalized workflow for the synthesis of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate.

Caption: Generalized synthesis of the target compound.

In the context of drug development, β-keto esters are known to be effective inhibitors of various enzymes. The electrophilic nature of the carbonyl groups allows them to interact with nucleophilic residues in the active site of an enzyme, leading to inhibition.

The following diagram illustrates a general mechanism of how a β-keto ester might act as a covalent inhibitor of a serine protease.

Caption: General inhibition mechanism by a β-keto ester.

This guide provides a foundational understanding of the solubility and potential applications of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate. Researchers are encouraged to use the provided protocols to determine precise solubility data for their specific experimental conditions.

Unlocking Therapeutic Potential: A Technical Guide to Research Areas for Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate

For Immediate Release

Shanghai, China – December 29, 2025 – As the landscape of drug discovery continually evolves, the strategic selection of versatile building blocks is paramount to the successful development of novel therapeutics. Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate, a key pharmaceutical intermediate, presents a significant opportunity for researchers and scientists in the development of innovative treatments across various disease areas. This technical guide provides an in-depth analysis of potential research avenues for this compound, focusing on its application in the synthesis of chiral β-amino acid derivatives, a critical component in many biologically active molecules.

Core Synthesis and Properties

Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate is a β-keto ester functionalized with a benzyloxycarbonyl (Cbz) protected amine at the γ-position. This unique structural arrangement makes it an ideal precursor for the synthesis of complex molecular architectures.

| Property | Value | Source |

| CAS Number | 82961-77-1 | Commercial Suppliers |

| Molecular Formula | C₁₄H₁₇NO₅ | Chemical Databases |

| Molecular Weight | 279.29 g/mol | Chemical Databases |

| Appearance | Typically a powder or liquid | Commercial Suppliers[1] |

| Purity | ≥98% | Commercial Suppliers[1] |

| Application | Pharmaceutical Intermediate | Commercial Suppliers[1] |

Diastereoselective Reduction: A Gateway to Chiral β-Hydroxy-γ-amino Acid Derivatives

A primary and highly promising research area for Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate lies in the diastereoselective reduction of its β-keto group. This transformation is crucial as it introduces a new stereocenter, leading to the formation of syn- or anti-β-hydroxy-γ-amino acid derivatives. The stereochemistry of these products is critical for their biological activity and their subsequent use in the synthesis of complex targets such as β-lactam antibiotics and other peptidomimetics.

The Cbz-protecting group on the γ-amino moiety can act as a directing group in chelation-controlled reductions, influencing the facial selectivity of the hydride attack on the ketone.

Potential Research Workflow

Key Experimental Protocol: Diastereoselective Reduction

The following protocol is adapted from a patented method for the reduction of a similar γ-Cbz-amino-β-keto ester and serves as a robust starting point for optimization studies.

Objective: To achieve high diastereoselectivity in the reduction of the β-keto group of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate.

Materials:

-

Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate

-

Anhydrous Tetrahydrofuran (THF)

-

Reducing agent (e.g., Sodium borohydride, Lithium borohydride, K-Selectride®, L-Selectride®)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

-

Brine

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate (1.0 eq).

-

Dissolution: Anhydrous THF is added to dissolve the starting material completely.

-

Cooling: The solution is cooled to a specific temperature (e.g., -78 °C, -40 °C, 0 °C) using an appropriate cooling bath.

-

Addition of Reducing Agent: The chosen reducing agent (1.0-1.5 eq) is added portion-wise or as a solution in a suitable solvent, maintaining the reaction temperature.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl at the reaction temperature.

-

Work-up: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with EtOAc. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis of the purified product.

| Parameter | Condition | Expected Outcome |

| Reducing Agent | NaBH₄ | Moderate selectivity |

| L-Selectride® | High selectivity for one diastereomer | |

| K-Selectride® | High selectivity for the other diastereomer | |

| Temperature | -78 °C to 0 °C | Lower temperatures generally increase selectivity |

| Solvent | THF, Dichloromethane | Solvent polarity can influence selectivity |

Synthesis of β-Lactam Derivatives

The resulting β-hydroxy-γ-amino acid derivatives are valuable precursors for the synthesis of β-lactams, a class of compounds renowned for their antibacterial activity. The intramolecular cyclization of these derivatives can lead to the formation of the core azetidinone ring structure.

Synthetic Pathway to β-Lactams

Exploration of Novel Therapeutic Areas

While β-lactams are a well-established application, the chiral β-amino acid derivatives synthesized from Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate can serve as building blocks for a wide range of other therapeutic agents. β-Aminocarbonyl compounds and their derivatives have shown potential as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents. Research in this area would involve the synthesis of a library of diverse derivatives and screening them for various biological activities.

Future Directions and Conclusion

Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate is a versatile and valuable starting material for the synthesis of complex, chiral molecules with significant therapeutic potential. The diastereoselective reduction of its β-keto group is a pivotal step that opens the door to a vast chemical space of β-hydroxy-γ-amino acid derivatives. These intermediates can be further elaborated into β-lactams and other novel chemical entities with potential applications in a wide range of diseases.

This technical guide highlights the core research opportunities and provides a foundational experimental framework. Further investigation into optimizing reaction conditions, exploring a broader range of derivatization strategies, and conducting comprehensive biological evaluations will be crucial in unlocking the full therapeutic potential of this promising chemical intermediate. Drug development professionals are encouraged to explore these avenues to drive innovation in the pharmaceutical industry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate, a valuable intermediate in the synthesis of various pharmaceutical compounds. The described method is a base-mediated condensation reaction, which is a common and effective strategy for the formation of β-ketoesters. This protocol includes information on reagents, reaction conditions, purification methods, and expected yields.

Introduction

Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate is a key building block in organic synthesis, particularly in the preparation of molecules with therapeutic potential. The presence of a β-ketoester functionality allows for a variety of subsequent chemical transformations, while the carbobenzyloxy (Cbz) protected amine provides a stable yet readily cleavable protecting group essential for multi-step syntheses. The synthesis of N-protected γ-amino-β-ketoesters is often achieved through methods like the cross-Claisen condensation of N-protected amino acid esters with the enolates of acetate esters[1][2]. This application note details a reliable protocol for the preparation of the title compound.

Reaction Scheme

The overall synthetic transformation is depicted below:

Caption: General reaction scheme for the synthesis of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis protocol.

| Parameter | Value | Reference |

| Reactants | ||

| Cbz-Glycine methyl ester | 1.0 equivalent | Starting Material |

| Methyl acetate | 3.0 - 5.0 equivalents | Reactant/Solvent |

| Sodium methoxide (NaOMe) | 1.5 - 2.0 equivalents | Base |

| Reaction Conditions | ||

| Solvent | Methyl acetate / THF | |

| Temperature | Room Temperature | |

| Reaction Time | 12 - 24 hours | |

| Product | ||

| Molecular Formula | C₁₄H₁₇NO₅ | [3] |

| Molecular Weight | 279.29 g/mol | [3] |

| CAS Number | 82961-77-1 | [4][5] |

| Appearance | Powder or liquid | [4] |

| Purity (typical) | >95% (after purification) | |

| Yield (expected) | 60 - 80% |

Experimental Protocol

Materials:

-

N-Cbz-Glycine methyl ester

-

Methyl acetate (anhydrous)

-

Sodium methoxide (NaOMe)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Addition funnel

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add N-Cbz-Glycine methyl ester.

-

Solvent and Base Addition: Dissolve the starting material in anhydrous methyl acetate and anhydrous THF. Cool the mixture in an ice bath. To the cooled, stirring solution, add sodium methoxide portion-wise, ensuring the temperature remains low.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1 M HCl until the pH is neutral to slightly acidic.

-

Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis.

Caption: Experimental workflow for the synthesis of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate.

References

- 1. researchgate.net [researchgate.net]

- 2. EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester - Google Patents [patents.google.com]

- 3. appretech.com [appretech.com]

- 4. Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate, CasNo.82961-77-1 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]

- 5. Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate - 楚肽生物科技 [apeptides.com]

Application Notes: Synthesis of N-Cbz-4-amino-3-oxobutanoate Esters

Introduction

N-Cbz-4-amino-3-oxobutanoate esters are valuable intermediates in organic synthesis, particularly in the preparation of peptidomimetics, enzyme inhibitors, and other biologically active molecules. Their β-keto ester moiety allows for a wide range of subsequent chemical transformations. A common and effective method for their synthesis involves the C-acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with an N-Cbz protected α-amino acid, followed by alcoholysis of the resulting acyl-Meldrum's acid intermediate.[1][2] This two-step, one-pot procedure offers high yields and avoids harsh conditions that could lead to racemization.

The high acidity of the C-5 protons of Meldrum's acid makes it an excellent nucleophile for acylation reactions.[2] The N-Cbz protected amino acid is first activated using a coupling agent, such as isopropenyl chloroformate (IPCF) or N,N'-dicyclohexylcarbodiimide (DCC), to form a reactive intermediate which then acylates Meldrum's acid.[1][3] The resulting 5-acyl derivative is a stable intermediate that is not typically isolated. Subsequent heating in the presence of an alcohol leads to alcoholysis and ring-opening, yielding the desired β-keto ester and acetone and carbon dioxide as byproducts.

Reaction Scheme and Workflow

The overall synthetic strategy involves two main stages: the activation of the N-Cbz amino acid and its condensation with Meldrum's acid, followed by the alcoholysis of the intermediate to form the final product.

Experimental Protocols

This section details two common protocols for the synthesis of N-Cbz-4-amino-3-oxobutanoate esters using different coupling agents.

Protocol 1: Synthesis using Isopropenyl Chloroformate (IPCF)

This method, adapted from literature, describes the C-acylation of Meldrum's acid using IPCF as the condensing agent.[1] It is a facile process for generating γ-amino-β-keto-esters.

Materials:

-

N-Cbz-glycine

-

Meldrum's acid

-

Isopropenyl chloroformate (IPCF)

-

N-methylmorpholine (NMM)

-

Ethanol (or other desired alcohol)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation: To a solution of N-Cbz-glycine (1.0 eq) in anhydrous DCM (0.2 M) at -20 °C under a nitrogen atmosphere, add N-methylmorpholine (1.1 eq) followed by the dropwise addition of isopropenyl chloroformate (1.1 eq).

-

Stir the resulting mixture at -20 °C for 1 hour to form the mixed anhydride.

-

Acylation: In a separate flask, dissolve Meldrum's acid (1.2 eq) in anhydrous DCM and add pyridine (2.5 eq). Cool this solution to 0 °C.

-

Transfer the cold mixed anhydride solution from step 2 to the Meldrum's acid solution via cannula. Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Alcoholysis: Remove the DCM under reduced pressure. Add the desired alcohol (e.g., ethanol, 5-10 volumes) to the residue.

-

Heat the mixture to reflux and monitor the reaction by TLC until the acyl-Meldrum's acid intermediate is consumed (typically 4-6 hours).

-

Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.